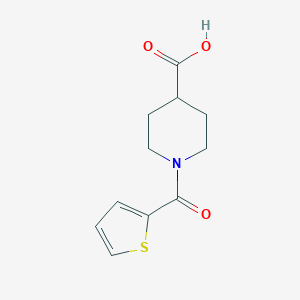

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (TPCA) is a heterocyclic compound belonging to the class of thiophenes. It is a cyclic compound composed of five carbon atoms, two nitrogen atoms, and one sulfur atom. TPCA is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Chemical Groups as Sources for Novel CNS Drugs

A literature search highlights heterocycles containing heteroatoms like nitrogen, sulfur, and oxygen, including thiophene and piperidine derivatives, as potential leads for synthesizing compounds with central nervous system (CNS) activity. These compounds could range from having effects on depression to causing euphoria and convulsion, pointing towards their potential in developing novel CNS drugs without the adverse effects common in many current treatments (Saganuwan, 2017).

Carboxylic Acids in Organic Synthesis

Carboxylic acids, including 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, play a crucial role in organic synthesis, acting as intermediates in various chemical reactions. Their ability to undergo reactions such as nucleophilic substitution makes them valuable for synthesizing diverse organic compounds. This flexibility is demonstrated in the synthesis of compounds like 2,4-dinitro-1-piperidinobenzene, showing the versatility of carboxylic acids in chemical transformations and their potential in creating novel molecules (Pietra & Vitali, 1972).

Anticancer Applications

Thiophene derivatives, a class to which this compound belongs, have shown potential in anticancer applications. These compounds have been found to retain biological activity when aromatic rings are replaced with isosteric or isoelectronic aromatic rings, such as thiophene, leading to synthesized compounds with evaluated potential for carcinogenicity. This approach could offer new pathways in cancer treatment, highlighting the importance of thiophene analogs in medicinal chemistry (Ashby et al., 1978).

Role in Drug Design and Synthesis

The versatility of carboxylic acids, including thiophene-2-carbonyl derivatives, in drug design and synthesis is significant. These compounds can act as bioisosteres, replacing other functional groups to improve pharmacological profiles, reduce toxicity, or enhance metabolic stability. This adaptability makes them valuable tools in the development of new drugs, offering pathways to overcome challenges in drug design (Horgan & O’ Sullivan, 2021).

Applications in Biomaterials and Environmental Technology

The reactivity and functionality of carboxylic acids, exemplified by this compound, extend beyond pharmaceuticals into biomaterials and environmental technology. Their involvement in processes such as the reactive extraction of carboxylic acids using organic solvents and supercritical fluids underscores their potential in separating and purifying biochemicals in a more environmentally friendly manner (Djas & Henczka, 2018).

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . For instance, some thiophene derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a protein that regulates the cellular response to hypoxia .

Mode of Action

It’s worth noting that certain thiophene derivatives have been found to inhibit fih-1, which in turn activates hypoxia-inducible factor-α (hif-α), a transcription factor that plays a crucial role in the cellular response to hypoxia .

Biochemical Pathways

The inhibition of fih-1 by certain thiophene derivatives can lead to the activation of hif-α, which then induces a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .

Result of Action

The activation of hif-α through the inhibition of fih-1 can lead to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .

Biochemical Analysis

Biochemical Properties

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The thiophene ring can engage in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity of the compound towards certain enzymes. For instance, it has been observed that thiophene derivatives can inhibit enzymes such as kinases and proteases, which are crucial in regulating cellular functions . The carboxylic acid group can also form ionic bonds with amino acid residues in the active sites of enzymes, further modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it may inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds and ionic interactions with basic residues. These interactions can lead to the inhibition or activation of enzymes, depending on the context. For instance, the compound may inhibit proteases by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities . In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, but its activity may diminish over time due to gradual degradation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects such as cytotoxicity, inflammation, or organ damage. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux within the cell. Additionally, the compound may affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving organic anion transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or targeting signals . For example, the presence of a nuclear localization signal could direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, targeting signals for the mitochondria could facilitate its involvement in metabolic processes and energy production.

Properties

IUPAC Name |

1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWSBWQLPNNZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353978 |

Source

|

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-34-8 |

Source

|

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)